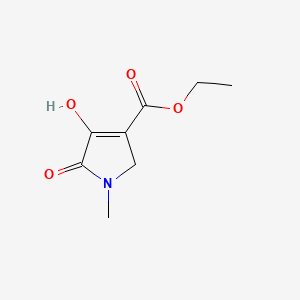

Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate

CAS No.: 4450-97-9

Cat. No.: VC16102018

Molecular Formula: C8H11NO4

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4450-97-9 |

|---|---|

| Molecular Formula | C8H11NO4 |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | ethyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3 |

| Standard InChI Key | DSDSKBLQRIVSTN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(C1)C)O |

Introduction

Chemical Structure and Properties

Molecular Identification

The compound is characterized by the following identifiers:

| Property | Value |

|---|---|

| CAS Number | 4450-97-9 |

| Molecular Formula | C₈H₁₁NO₄ |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | Ethyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate |

| SMILES | CCOC(=O)C1=C(C(=O)N(C1)C)O |

| InChI | InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3 |

| PubChem CID | 54677458 |

Computed properties include a logP of 0.2, indicating moderate hydrophobicity, and rotatable bond count of 3, affecting conformational flexibility .

Structural Features

The compound’s structure comprises:

-

Ethyl ester group: Contributes to solubility in organic solvents.

-

Pyrroline ring: Contains a hydroxyl group at position 4 and a ketone at position 5.

-

N-methyl substitution: Enhances stability and chelating capacity for iron ions.

Synthesis and Preparation

Synthesis Protocol

The iron chelate is synthesized by reacting ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate with iron salts under controlled conditions. While specific reaction details remain proprietary, the process typically involves:

-

Coordination of iron ions: The ligand binds iron via the hydroxyl and ketone groups.

-

Purification: Recrystallization or chromatography to isolate the chelate.

Stability and Degradation

pH-Dependent Stability

The compound’s stability varies significantly with pH:

At pH 5, the chelate demonstrates exceptional resilience, attributed to optimal coordination geometry and reduced hydrolysis.

Biological Tissue Stability

In histological preparations, the chelate remains stable for 18 months, enabling long-term iron quantification .

Applications in Research

Analytical Chemistry

The compound’s deep red iron chelate exhibits a linear relationship between absorbance and iron concentration, enabling precise quantification .

Histological Staining

Compared to traditional methods (e.g., Prussian blue), this chelate offers advantages:

| Parameter | Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate | Prussian Blue |

|---|---|---|

| Sensitivity | Detects low iron concentrations | Moderate |

| Specificity | Minimal interference from other metals | High |

| Stability | 18 months in tissues | Limited |

Research Findings and Data

Photostability Data

| Condition | Exposure Duration | Decomposition (%) | Kinetic Order |

|---|---|---|---|

| pH 1.2, 10⁻² M | 528 hours | 90.9 | Zero-order |

| pH 5.0, 10⁻² M | 192 hours | <1 | N/A |

Spectrophotometric Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume